2-Methylpentyl 2-methylcrotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

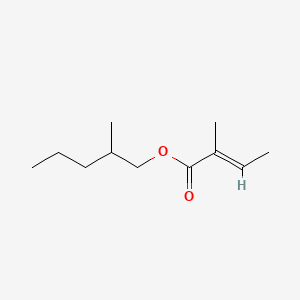

2-Methylpentyl 2-methylcrotonate is an organic compound with the molecular formula C_9H_16O_2. It is a derivative of crotonic acid and is known for its applications in various scientific and industrial fields. This compound is characterized by its ester functional group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentyl 2-methylcrotonate can be synthesized through the esterification reaction between 2-methylpentanol and 2-methylcrotonic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The esterification process can be represented by the following equation:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced catalyst systems to enhance the efficiency and yield of the esterification process. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpentyl 2-methylcrotonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a metal catalyst.

Substitution: Substitution reactions may involve the replacement of the ester group with other functional groups, using reagents such as Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the reagents used.

Scientific Research Applications

2-Methylpentyl 2-methylcrotonate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methylpentyl 2-methylcrotonate exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Methyl crotonate

Ethyl crotonate

Butyl crotonate

Propyl crotonate

Biological Activity

2-Methylpentyl 2-methylcrotonate, with the chemical formula C11H20O2 and CAS number 83783-85-1, is an organic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Weight : 184.28 g/mol

- Structure : The compound features a branched alkyl chain and a crotonate moiety, which is characteristic of esters derived from carboxylic acids.

Biological Activity

This compound exhibits various biological activities that have been explored in several studies. Its potential applications range from antimicrobial properties to effects on cellular mechanisms.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.

Cytotoxicity and Anticancer Properties

Studies have demonstrated that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- DNA Intercalation : Similar to other compounds in its class, it may intercalate into DNA, leading to interference with replication and transcription processes.

- Enzyme Modulation : Preliminary data suggest that it can modulate enzyme activities involved in metabolic pathways, which could affect cellular proliferation and survival.

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 83783-85-1 |

| Antimicrobial Activity | Effective against E. coli |

| Cytotoxicity (IC50) | ~50 µM |

Properties

CAS No. |

83783-85-1 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methylpentyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6+ |

InChI Key |

SXXTZKDMFMLOCG-UXBLZVDNSA-N |

Isomeric SMILES |

CCCC(C)COC(=O)/C(=C/C)/C |

Canonical SMILES |

CCCC(C)COC(=O)C(=CC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.